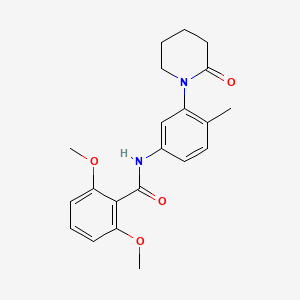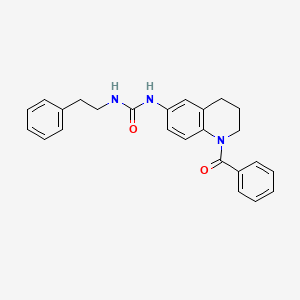
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound belongs to the class of quinolone derivatives and has shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Antibacterial Efficacy and Molecular Structure
6-Fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one, as part of the fluoroquinolone class, has been extensively studied for its antibacterial properties. The fluoroquinolones are recognized for their potent therapeutic potential, with structural modifications aimed at enhancing antimicrobial efficacy and reducing side effects. Certain structural features, such as halogenation at specific positions and the incorporation of piperazine or pyrrolidine groups, have been identified to significantly improve antibacterial effectiveness (Domagala, 1994). Additionally, the molecular structure of marbofloxacin, a compound within this class, demonstrates the importance of planar conformations and intramolecular hydrogen bonding in achieving desired biological activities (Jin Shen et al., 2012).
Synthesis and Biological Activity
The synthesis and evaluation of fluoroquinolones with carbon-linked side chains, replacing heterocyclic nitrogen atoms, have shown that such modifications can yield compounds with high antibacterial activity and DNA-gyrase inhibition. This illustrates the chemical versatility and potential of the fluoroquinolone scaffold for developing effective antibacterial agents (E. Laborde et al., 1993).
Mechanisms of Action and Resistance
Fluoroquinolones, including 6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one, target bacterial enzymes like DNA gyrase and topoisomerase IV, interfering with DNA replication and transcription. This action renders them bactericidal. However, the widespread use of fluoroquinolones has led to the emergence of resistant bacterial strains, primarily through mutations in target enzymes, efflux pump overexpression, and reduced drug permeability (A. Naeem et al., 2016).
Application in DNA Detection and Antimicrobial Activity
Novel compounds synthesized from the fluoroquinolone core structure, including derivatives with pyridinyl-piperazine substitutions, have been explored for their potential as antimicrobial agents and DNA detection probes. These compounds have shown promising activity against a range of bacterial and fungal pathogens, highlighting the adaptability of the fluoroquinolone structure for various scientific applications (Divyesh Patel et al., 2012).
Propriétés
IUPAC Name |
6-fluoro-4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-13-4-5-16-14(11-13)15(12-18(25)22-16)19(26)24-9-7-23(8-10-24)17-3-1-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODPTLHXLFLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)
![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)
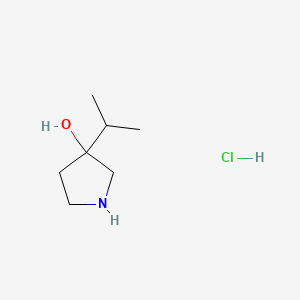

![2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2594123.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)
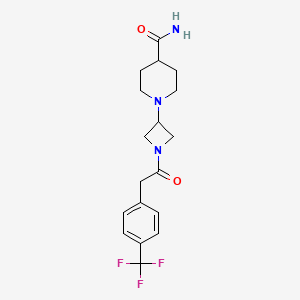
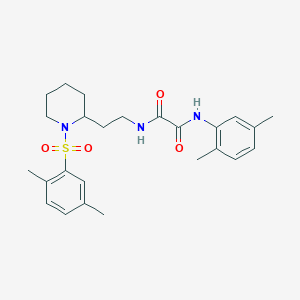
![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)
![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)
